Gadolinium(III) chloride hexahydrate

Description

The exact mass of the compound Gadolinium(III) chloride hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Gadolinium(III) chloride hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium(III) chloride hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13450-84-5 |

|---|---|

Molecular Formula |

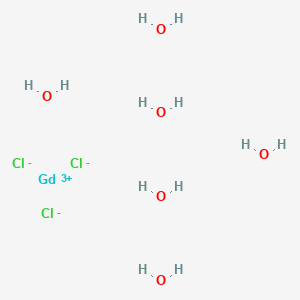

Cl3GdH2O |

Molecular Weight |

281.6 g/mol |

IUPAC Name |

trichlorogadolinium;hydrate |

InChI |

InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI Key |

SXVCBXHAHBCOMV-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Gd+3] |

Canonical SMILES |

O.Cl[Gd](Cl)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Gadolinium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) is a hydrated, water-soluble salt of the rare earth element gadolinium.[1][2] It serves as a critical precursor in the synthesis of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI), owing to the unique paramagnetic properties of the Gd³⁺ ion.[3][4][5] The Gd³⁺ ion possesses the maximum number of unpaired electron spins possible for any known element, which significantly enhances the relaxation rate of water protons in its vicinity, leading to improved image contrast in MRI.[1][6] This guide provides a comprehensive overview of its core chemical properties, experimental protocols for their determination, and its biological interactions relevant to the field of drug development.

Core Chemical and Physical Properties

Gadolinium(III) chloride hexahydrate is a white to light gray, odorless crystalline solid.[2][7] It is notably hygroscopic, meaning it readily absorbs moisture from the air, and is highly soluble in water.[1][2][8]

Quantitative Data Summary

The key quantitative properties of Gadolinium(III) chloride hexahydrate are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | GdCl₃·6H₂O | [3][8] |

| Molecular Weight | 371.70 g/mol | [3][8][9] |

| Appearance | White to light gray crystalline powder/solid | [2][3][7] |

| Density | 2.42 g/cm³ | [3][4] |

| Melting Point | 609 °C (for anhydrous GdCl₃) | [3] |

| Boiling Point | 1580 °C (for anhydrous GdCl₃) | [1][3] |

| Solubility in Water | Miscible / Highly Soluble | [2][10] |

| pH (1% solution) | < 7 | [10][11] |

| Stability | Stable under normal conditions; Hygroscopic | [8][10] |

Table 2: Toxicological Data

| Toxicity Metric | Value | Species | Route | References |

| LD50 | 378 mg/kg | Mouse | Intraperitoneal | [10][11] |

| LD50 | 669 mg/kg | Mouse | Intraperitoneal | [10][11] |

| LD50 | 100 mg/kg | Mouse | Intravenous | [10][11] |

Synthesis and Structure

Synthesis of Anhydrous Gadolinium(III) Chloride

While the hexahydrate is the common commercial form, anhydrous GdCl₃ is often required for specific syntheses. A prevalent and cost-effective method is the "ammonium chloride route".[1][6] This process involves two main steps: the formation of an intermediate ammonium (B1175870) salt, followed by its thermal decomposition.

Crystal Structure

Anhydrous GdCl₃ adopts a hexagonal UCl₃-type structure, where the gadolinium ion is 9-coordinate.[1][2] In the hexahydrate form, the coordination geometry changes. X-ray single-crystal analysis reveals that the complex is ionic, best described as [Gd(H₂O)₆Cl₂]⁺Cl⁻. The central Gd(III) ion is 8-coordinate, bonded to six water molecules and two chloride ions, forming a distorted square antiprismatic geometry.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for determining key properties of gadolinium(III) chloride hexahydrate.

Solubility Determination (Isothermal Method)

This protocol determines the solubility of GdCl₃·6H₂O in a solvent (e.g., water, ethanol) at a constant temperature.

Methodology:

-

System Preparation: Prepare saturated solutions by adding an excess of GdCl₃·6H₂O to the solvent in sealed containers.

-

Equilibration: Place the containers in a constant-temperature bath and agitate them for a prolonged period (e.g., at least 4 days) to ensure equilibrium is reached.[2]

-

Sample Collection: Once equilibrated, cease agitation and allow the solid phase to settle. Carefully extract a known volume of the supernatant (the saturated solution). Operations should be performed in a dry box to prevent changes in hydration state due to ambient moisture.[2]

-

Quantification of Gadolinium (Complexometric Titration):

-

Dilute the collected sample to an appropriate concentration.

-

Buffer the solution using a suitable buffer (e.g., urotropine).[2]

-

Add a metallochromic indicator, such as Xylenol Orange.[2]

-

Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint is observed as a distinct color change, indicating that all Gd³⁺ has been complexed by the EDTA.[2][13]

-

-

Calculation: Calculate the concentration of Gd³⁺ in the saturated solution from the titration results, and express the solubility in desired units (e.g., g/100 mL, mol/kg).

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration process.

Methodology:

-

Instrument Setup:

-

TGA: Use a calibrated thermogravimetric analyzer. Tare a clean TGA pan (typically platinum or alumina).

-

DSC: Use a calibrated differential scanning calorimeter. Use hermetically sealed aluminum pans for samples to contain evolved water vapor.[14]

-

-

Sample Preparation: Place a small, accurately weighed sample (e.g., 15-25 mg) of GdCl₃·6H₂O into the appropriate pan.[14]

-

TGA Protocol:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 40-60 mL/min).[15]

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 900 °C).[7][15]

-

Record the mass loss as a function of temperature. The resulting curve will show distinct steps corresponding to the loss of water molecules and subsequent decomposition.

-

-

DSC Protocol:

-

Place the sealed sample pan and a sealed empty reference pan into the DSC cell.

-

Purge with an inert gas (e.g., nitrogen at 50 mL/min).[14]

-

Implement a temperature program. For example, equilibrate at a low temperature (e.g., 25 °C), then ramp up at a controlled rate (e.g., 7-10 °C/min) to a temperature sufficient to observe all thermal events.[7][14]

-

Record the differential heat flow between the sample and reference. Endothermic peaks will correspond to melting and dehydration events, while exothermic peaks indicate crystallization or decomposition.

-

Structural Analysis (Powder X-ray Diffraction - PXRD)

PXRD is used to identify the crystalline phases and determine the crystal structure of the material.

Methodology:

-

Sample Preparation: Finely grind a small amount of GdCl₃·6H₂O into a homogeneous powder. Mount the powder onto a sample holder.

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).[7]

-

Data Collection:

-

Position the sample in the diffractometer.

-

Scan the sample over a specific range of 2θ angles (e.g., 5° to 80°).[7]

-

Record the intensity of the diffracted X-rays at each angle.

-

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a "fingerprint" of the crystalline material. The positions and intensities of the diffraction peaks can be compared to reference patterns in databases (e.g., ICDD) for phase identification. Further analysis (e.g., Rietveld refinement) can be used to determine lattice parameters and detailed structural information.

Reactivity and Stability

Gadolinium(III) chloride hexahydrate is considered stable under standard storage conditions, though it is hygroscopic and should be protected from moisture.[8][16] Exposure to moist air or water should be avoided.[8][17]

Incompatible Materials:

-

Acids and Oxidizing Agents: Should be kept away from strong acids and oxidizing agents.[8][17]

-

Halogen Trifluorides: Metals and their salts may react violently with chlorine trifluoride and bromine trifluoride.[10]

Hazardous Decomposition: Upon heating, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride gas and gadolinium oxides.[8][10][17]

Role in Drug Development and Biological Interactions

Beyond its role as a precursor for MRI contrast agents, GdCl₃ has been extensively used in preclinical research as a selective inhibitor of Kupffer cells, the resident macrophages of the liver.[3][8][10] This property makes it a valuable tool for investigating the role of macrophages in various pathological states, including drug-induced liver injury, sepsis, and cholestasis.[1][3][10]

Mechanism of Macrophage Inhibition

The primary mechanism of action involves the blockade of phagocytosis by Kupffer cells.[8][17] GdCl₃ is also suggested to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages.[1][10] One proposed pathway for this anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Synthesis of Gadolinium-Based Contrast Agents (GBCAs)

Free Gd³⁺ ions are toxic and cannot be used directly for clinical applications.[6][19] Therefore, GdCl₃·6H₂O is used as a starting material to synthesize stable gadolinium complexes by chelating the Gd³⁺ ion with multidentate ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid).[4][6]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. Pathogenesis of Kupffer Cells in Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gadolinium chloride hexahydrate and its intercalation into synthetic saponite: structure, characterization and slow magnetic relaxation of the intercalated sample - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of kupffer cell activity by gadolinium chloride in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of gadolinium chloride on Kupffer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Depletion of Kupffer cell function by gadolinium chloride attenuates thioacetamide-induced hepatotoxicity. Expression of metallothionein and HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. avanti-journals.com [avanti-journals.com]

- 15. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tdcommons.org [tdcommons.org]

- 17. Blockade of liver macrophages by gadolinium chloride reduces lethality in endotoxemic rats--analysis of mechanisms of lethality in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gadolinium Chloride Inhibits the Production of Liver Interleukin-27 and Mitigates Liver Injury in the CLP Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of gadolinium-based MRI contrast agents in biological and environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of Gadolinium(III) Chloride Hexahydrate

Executive Summary

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) is a paramount compound in materials science and medical research, primarily serving as a precursor for the synthesis of gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI).[1][2][3] Its efficacy and safety in these applications are fundamentally governed by the coordination chemistry of the gadolinium(III) ion, making a thorough understanding of its solid-state structure essential. This document provides a comprehensive analysis of the crystal structure of GdCl₃·6H₂O, detailing its crystallographic parameters, coordination environment, and the experimental protocols for its characterization.

Crystallographic Data and Structural Parameters

The crystal structure of gadolinium(III) chloride hexahydrate has been elucidated through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, a key detail that dictates the arrangement of its constituent atoms in the solid state. All pertinent quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystallographic Data for GdCl₃·6H₂O

| Parameter | Value |

| Empirical Formula | GdCl₃(H₂O)₆ |

| Molecular Weight | 371.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| Unit Cell Dimensions | |

| a | 9.651(1) Å |

| b | 6.525(1) Å |

| c | 7.923(1) Å |

| α | 90° |

| β | 93.65(2)° |

| γ | 90° |

| Unit Cell Volume (V) | 497.7 ų |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density | 2.478 g/cm³ |

Data sourced from peer-reviewed crystallographic studies.

Table 2: Selected Interatomic Distances (Bond Lengths)

| Bond | Length (Å) |

| Gd–Cl | 2.768(8) |

| Gd–O₁ | 2.42(2) |

| Gd–O₂ | 2.39(2) |

| Gd–O₃ | 2.42(2) |

These distances represent the direct coordination environment of the gadolinium ion.

Detailed Structural Analysis

The structure of GdCl₃·6H₂O is not a simple lattice of ions but is composed of discrete complex cations and chloride anions.

Coordination Environment: The asymmetric unit contains the cationic complex [Gd(H₂O)₆Cl₂]⁺. In this complex, the central gadolinium(III) ion is eight-coordinate, bonded to six oxygen atoms from the water molecules and two chloride ions.[4] This coordination geometry is best described as a slightly deformed square antiprism.

Role of Chloride Ions: It is a critical and unexpected feature of the structure that only two-thirds of the chloride ions are directly bonded to the gadolinium center. The remaining one-third exist as counter-anions, Cl⁻, situated in the crystal lattice.

Supramolecular Assembly: The [Gd(H₂O)₆Cl₂]⁺ complexes and the Cl⁻ anions are held together in a three-dimensional network by an extensive system of O–H···Cl hydrogen bonds. This network is crucial for the stability of the crystal lattice.

Caption: Logical diagram of the Gd³⁺ coordination sphere.

Experimental Protocols

The determination of the crystal structure of GdCl₃·6H₂O relies on precise experimental techniques, from synthesis to data analysis.

Synthesis and Crystal Growth

High-purity single crystals suitable for X-ray diffraction are typically prepared via a controlled evaporation method.

-

Preparation of Stock Solution: Gadolinium(III) oxide (Gd₂O₃) of at least 99.9% purity is dissolved in a minimal amount of concentrated hydrochloric acid (HCl). The reaction proceeds as follows: Gd₂O₃ + 6 HCl → 2 GdCl₃ + 3 H₂O.[1]

-

Crystallization: The resulting solution is gently heated to facilitate complete dissolution and then allowed to evaporate slowly under ambient, controlled-humidity conditions. The hygroscopic nature of the salt necessitates careful handling to prevent the formation of lower hydrates or amorphous material.[1][4][5]

-

Crystal Harvesting: Well-formed, transparent single crystals are harvested from the mother liquor for analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[6][7] The workflow is a multi-stage process.

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a thin glass fiber or a loop, and affixed to a goniometer head.[6]

-

Data Collection:

-

The goniometer head is mounted on a four-circle diffractometer.[8]

-

The crystal is centered in the X-ray beam, which is typically monochromatic (e.g., Mo Kα radiation, λ = 0.7107 Å).[9]

-

The instrument rotates the crystal through a series of angles (φ, χ, ω), collecting a diffraction pattern at each orientation. The diffracted X-rays are captured by a detector (e.g., CCD or CMOS).[7] This process continues until a complete, redundant dataset of diffraction intensities is collected.

-

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Structure Solution and Refinement:

-

The processed data is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the heavier atoms (Gd, Cl).

-

This initial model is then refined against the experimental data. Lighter atoms (O) are located from difference Fourier maps. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The refinement process continues until the calculated diffraction pattern from the model shows the best possible agreement with the experimental pattern, yielding the final, high-precision atomic coordinates, bond lengths, and angles.

-

References

- 1. Buy Gadolinium(III) chloride hexahydrate | 13450-84-5 [smolecule.com]

- 2. Gdcl3 | PPTX [slideshare.net]

- 3. heegermaterials.com [heegermaterials.com]

- 4. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. wholesale Gadolinium Chloride hexahydrate Crystalline- FUNCMATER [funcmater.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. geo.umass.edu [geo.umass.edu]

- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

An In-depth Technical Guide to the Magnetic Susceptibility of Gadolinium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O), a compound of significant interest due to the pronounced paramagnetic properties of the Gadolinium(III) ion. This document details the theoretical basis for its magnetism, presents available quantitative data, outlines detailed experimental protocols for its measurement, and provides a visual representation of the experimental workflow.

Core Principles: The Paramagnetism of the Gadolinium(III) Ion

Gadolinium(III) chloride hexahydrate's notable magnetic properties are primarily dictated by the electronic configuration of the Gd³⁺ ion.[1] As a member of the lanthanide series, gadolinium possesses a unique electronic structure. The Gd³⁺ ion has an electronic configuration of [Xe]4f⁷.[1] This is significant because the 4f subshell is exactly half-filled with seven unpaired electrons, and the orbital angular momentum is quenched (L=0). This results in a spin-only magnetic moment, making the Gd³⁺ ion an almost ideal isotropic spin system with a large total spin quantum number (S = 7/2).

This high number of unpaired electrons, the most for any element, leads to strong paramagnetism.[1] Paramagnetic materials are those that are weakly attracted to an external magnetic field. In the absence of a magnetic field, the magnetic moments of the individual Gd³⁺ ions are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, these magnetic moments tend to align with the field, producing a net positive magnetization. This property is fundamental to its application as a contrast agent in Magnetic Resonance Imaging (MRI).[1]

The magnetic susceptibility (χ) of a material quantifies the degree of magnetization in response to an applied magnetic field. For paramagnetic materials like Gadolinium(III) chloride hexahydrate, the magnetic susceptibility is positive and its temperature dependence is described by the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant. The Weiss constant provides insight into the magnetic interactions between adjacent metal ions; a negative value indicates antiferromagnetic interactions, while a positive value suggests ferromagnetic interactions.

Quantitative Magnetic Data

Obtaining a comprehensive, publicly available dataset for the temperature-dependent magnetic susceptibility of pure Gadolinium(III) chloride hexahydrate is challenging. Much of the contemporary research utilizes GdCl₃·6H₂O as a precursor for the synthesis of more complex coordination compounds, with the magnetic properties of the final products being the primary focus.

However, the following data provides a key reference point and theoretical values.

| Parameter | Value | Units | Notes and References |

| Molar Magnetic Susceptibility (χₘ) | +27,930 x 10⁻⁶ | cm³/mol | Value for GdCl₃ at standard conditions (25 °C). It is not explicitly stated if this is for the anhydrous or hexahydrate form.[1] |

| Theoretical Spin-Only Effective Magnetic Moment (μ_eff) | 7.94 | μ_B (Bohr Magnetons) | Calculated using the formula μ_eff = g√[S(S+1)], where g ≈ 2 and S = 7/2 for the Gd³⁺ ion. |

| Weiss Constant (θ) | Weakly Antiferromagnetic | K (Kelvin) | While a specific value for GdCl₃·6H₂O is not readily available in the surveyed literature, related gadolinium compounds exhibit weak antiferromagnetic interactions, with Weiss constants on the order of -0.35 K to -1.05 K. |

Note: The experimental magnetic moment of Gd³⁺ compounds is generally in good agreement with the theoretical spin-only value due to the effective quenching of the orbital angular momentum.

Experimental Protocols for Measuring Magnetic Susceptibility

The determination of the magnetic susceptibility of a paramagnetic compound like Gadolinium(III) chloride hexahydrate can be accomplished through several well-established experimental techniques. The choice of method often depends on the required sensitivity, the physical state of the sample, and the available instrumentation.

Gouy Method

The Gouy method is a classical and straightforward technique for measuring the magnetic susceptibility of solid or liquid samples. It relies on measuring the apparent change in mass of a sample when it is suspended in a non-uniform magnetic field.

Methodology:

-

Sample Preparation: A cylindrical sample of Gadolinium(III) chloride hexahydrate is prepared. For a solid, the powdered sample is packed uniformly into a long, cylindrical tube (the Gouy tube).

-

Apparatus Setup: A Gouy balance is used, which consists of an analytical balance from which the sample tube is suspended. The bottom of the sample is positioned between the poles of a strong electromagnet, where the magnetic field is at its maximum, while the top of the sample is outside the region of significant magnetic field.

-

Initial Measurement (Field Off): The mass of the sample is accurately measured in the absence of a magnetic field.

-

Second Measurement (Field On): The electromagnet is turned on to a known and stable field strength. The apparent mass of the sample is measured again.

-

Data Analysis: For a paramagnetic substance like GdCl₃·6H₂O, the sample will be drawn into the magnetic field, resulting in an apparent increase in mass. The change in mass is directly proportional to the magnetic susceptibility of the sample.

Evans Method (NMR Spectroscopy)

The Evans method is a widely used technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance in solution. It is based on the principle that the chemical shift of a reference molecule in a solution is altered by the presence of a paramagnetic species.

Methodology:

-

Sample Preparation: Two solutions are prepared in a suitable deuterated solvent.

-

Solution A (Sample Solution): A solution of known concentration of Gadolinium(III) chloride hexahydrate is prepared. A small amount of an inert reference compound with a sharp NMR signal (e.g., tetramethylsilane, TMS, or tert-butanol) is added.

-

Solution B (Reference Solution): A solution containing only the solvent and the same concentration of the reference compound as in Solution A is prepared.

-

-

NMR Measurement: A coaxial NMR tube is used. The inner tube is filled with the reference solution (Solution B), and the outer tube is filled with the sample solution (Solution A).

-

Data Acquisition: A ¹H NMR spectrum is acquired. The spectrum will show two distinct signals for the reference compound: one from the inner tube (unaffected by the paramagnetic sample) and one from the outer tube (shifted due to the presence of Gd³⁺).

-

Data Analysis: The difference in the chemical shifts (Δδ) of the reference compound in the two solutions is measured. The molar magnetic susceptibility (χₘ) can then be calculated using the Evans equation, which relates Δδ to the concentration of the paramagnetic sample and the spectrometer frequency.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is the most sensitive method for measuring magnetic properties. It can detect extremely small magnetic fields and is capable of measuring the magnetic moment of a sample over a wide range of temperatures and applied magnetic fields.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of Gadolinium(III) chloride hexahydrate powder is placed in a sample holder (e.g., a gelatin capsule or a straw). The sample holder should have a known, minimal magnetic contribution.

-

Mounting the Sample: The sample holder is mounted on the sample rod of the SQUID magnetometer.

-

Measurement Protocol: The sample is inserted into the SQUID's measurement chamber. The measurement protocol is programmed, which typically involves sweeping the temperature at a constant applied magnetic field or sweeping the magnetic field at a constant temperature.

-

Data Acquisition: The SQUID measures the magnetic moment of the sample as a function of temperature and/or applied magnetic field.

-

Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χₘ). The data is often plotted as χₘT versus T to analyze the magnetic behavior and as 1/χₘ versus T to determine the Weiss constant from the linear fit of the high-temperature region according to the Curie-Weiss law.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of magnetic susceptibility, applicable to methods like SQUID magnetometry.

Conclusion

References

Spectroscopic Properties of Gadolinium (III) Chloride Hexahydrate (GdCl₃·6H₂O): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Gadolinium (III) Chloride Hexahydrate (GdCl₃·6H₂O), a compound of significant interest due to the unique electronic configuration of the Gd³⁺ ion. With a half-filled 4f shell, the Gd³⁺ ion possesses the maximum possible number of unpaired electron spins, leading to distinct magnetic and spectroscopic characteristics that are leveraged in fields ranging from materials science to medical diagnostics.[1] This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols for its characterization, and explores its relevance in biomedical applications through its interaction with biological systems.

Electronic Absorption Spectroscopy

The absorption spectrum of GdCl₃·6H₂O is characterized by a series of sharp, narrow absorption bands in the ultraviolet region, arising from forbidden f-f electronic transitions within the Gd³⁺ ion.[2] These transitions are from the ⁸S ground state to various excited states (⁶P, ⁶I, ⁶D multiplets).[2] The compound is transparent in the visible region, with no significant absorption observed above 320 nm.[2] The primary absorption groups are found between 270 and 315 nm.

The major absorption bands for crystalline GdCl₃·6H₂O are summarized in the table below. These transitions are notably sharp, even at liquid nitrogen temperatures, a characteristic feature of the shielded 4f electrons of lanthanide ions.[2]

| Group Designation | Approximate Wavelength (nm) | Wavenumber (cm⁻¹) | Transition Assignment |

| A | 311.5 | ~32,100 | ⁸S → ⁶P₇/₂ |

| B | 305.7 | ~32,710 | ⁸S → ⁶P₅/₂ |

| C | 279.0 | ~35,840 | ⁸S → ⁶I₇/₂ |

| D | 276.0 | ~36,230 | ⁸S → ⁶I |

| E | 273.0 | ~36,630 | ⁸S → ⁶I |

Table 1: Summary of major UV absorption bands for GdCl₃·6H₂O. Data sourced from Dieke & Leopold (1957).[2]

Fluorescence Spectroscopy

GdCl₃·6H₂O exhibits strong intrinsic fluorescence in the ultraviolet region, which is a consequence of radiative decay from the lowest excited state (⁶P₇/₂) back to the ⁸S ground state.[2] This emission is particularly intense due to the large energy gap between the lowest excited f-state and the ground state, which minimizes non-radiative relaxation pathways.

At very low temperatures (e.g., 4.2 K), the fluorescence spectrum simplifies significantly, consisting of a single, sharp resonance line corresponding to the lowest energy transition of the 'A' absorption group.[2] At higher temperatures, such as 77 K, thermal population of adjacent Stark levels results in the appearance of all four lines of the 'A' group in the emission spectrum.[2]

| Property | Value | Conditions |

| Emission Maximum | ~311.5 nm | Corresponds to the 'A' absorption group |

| Excitation Maximum | ~273 - 279 nm | Corresponds to the ⁸S → ⁶I transitions |

| Nature of Emission | Strong, sharp line(s) | Ultraviolet region |

Table 2: Key fluorescence properties of GdCl₃·6H₂O.[2]

Vibrational Spectroscopy (Raman)

Raman spectroscopy is a valuable technique for characterizing the vibrational modes of the GdCl₃·6H₂O crystal lattice, including the vibrations of the hydrated water molecules (O-H stretching and bending) and the gadolinium-chloride bonds (Gd-Cl). While Raman spectroscopy is effectively used to identify GdCl₃·6H₂O and distinguish it from potential impurities like gadolinium oxychloride (GdOCl), specific quantitative peak data for the solid hexahydrate is not extensively detailed in the available literature.[3][4] Studies on the anhydrous (GdCl₃) and molten forms show a characteristic broad band around 250 cm⁻¹, assigned to the Gd-Cl stretching vibration within distorted [GdCl₆]³⁻ octahedra.[5] For the hexahydrate, additional bands corresponding to the vibrations of coordinated water molecules would be expected in the 1600-1700 cm⁻¹ (H-O-H bending) and 3000-3600 cm⁻¹ (O-H stretching) regions.

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of GdCl₃·6H₂O crystals.

UV-Vis Absorption Spectroscopy

This protocol is adapted from methodologies used for low-temperature crystal spectroscopy.[2]

-

Sample Preparation: Single crystals of GdCl₃·6H₂O are grown from an aqueous solution. For measurement, a thin, clear crystal is selected and mounted on a sample holder compatible with a cryostat.

-

Instrumentation: A high-resolution UV-Vis spectrophotometer or a spectrograph equipped with a grating (e.g., 21-ft grating, 30,000 lines/inch) is required.[2] A deuterium (B1214612) or xenon arc lamp can be used as the light source. All optical components must be made of quartz for UV transparency.[2]

-

Measurement Procedure: a. The crystal is placed within a cryostat (e.g., a liquid helium Dewar) positioned in the light path of the spectrometer. b. The system is cooled to the desired temperature (e.g., 273 K, 195 K, 77 K, or 4.2 K).[2] c. A baseline spectrum is recorded without the sample or with a reference path. d. The absorption spectrum of the crystal is recorded over the desired UV range (e.g., 250-350 nm). e. Care must be taken to avoid condensation of impurities (like pump oil) on the cold surfaces in the optical path.[2] Prolonged exposure to UV light should be minimized as it can degrade the crystal's transparency.[2]

-

Data Analysis: The recorded spectra are analyzed to identify the positions (wavelength/wavenumber) of the absorption maxima corresponding to the f-f transitions.

Fluorescence Spectroscopy (Solid-State)

This protocol outlines a general procedure for measuring the fluorescence of solid crystalline samples.

-

Sample Preparation: A small amount of powdered GdCl₃·6H₂O crystal is placed in a solid-state sample holder. Alternatively, a single crystal can be mounted. The holder is designed to position the sample at an angle (e.g., 30-60°) to the excitation beam to minimize the collection of reflected and scattered light.

-

Instrumentation: A spectrofluorometer equipped with a solid-sample holder accessory is used. The instrument should have a high-intensity xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement Procedure: a. The sample holder is placed in the spectrofluorometer. b. An excitation spectrum is recorded by scanning the excitation monochromator while monitoring the emission at the expected maximum (~311.5 nm) to determine the optimal excitation wavelength. c. An emission spectrum is recorded by setting the excitation monochromator to the determined optimum (e.g., ~275 nm) and scanning the emission monochromator across the UV region (e.g., 300-350 nm). d. Instrumental parameters such as excitation and emission slit widths (bandwidths) should be optimized to achieve a good signal-to-noise ratio without saturating the detector. e. A long-pass filter may be used on the emission side to block any scattered excitation light from reaching the detector.

-

Data Analysis: The emission spectrum is analyzed to determine the peak emission wavelength(s). The excitation spectrum can be compared with the absorption spectrum to confirm the absorbing species responsible for the fluorescence.

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of experimental processes and molecular interactions.

Caption: A typical workflow for the spectroscopic characterization of GdCl₃·6H₂O.

Relevance to Drug Development

While GdCl₃·6H₂O itself is not used as a drug due to the toxicity of free Gd³⁺ ions, it serves as a crucial precursor for the synthesis of gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI).[1] The spectroscopic and magnetic properties of the Gd³⁺ ion are central to this application.

Furthermore, the Gd³⁺ ion is a well-known, albeit non-specific, blocker of various calcium channels. This interaction is relevant to drug development professionals studying calcium signaling pathways. The ionic radius of Gd³⁺ (~0.99 Å) is very similar to that of Ca²⁺ (~1.00 Å), allowing it to bind tightly to calcium-binding sites on channels and other proteins, thereby inhibiting calcium influx.

Caption: Gd³⁺ blocks calcium channels by binding to the pore, mimicking Ca²⁺.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Absorption, Fluorescence, and Magnetic Properties of Gadolinium Chloride (GdCl 3 ·6H 2 O)† | Semantic Scholar [semanticscholar.org]

- 3. Components of the GdOCl - GdCl3 • 6H2O System Identification and Determination by the Raman Spectroscopy | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Paramagnetic Nature of Aqueous GdCl₃·6H₂O Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the paramagnetic properties of aqueous solutions of gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O). Gadolinium-based contrast agents are pivotal in magnetic resonance imaging (MRI), and a thorough understanding of their fundamental magnetic behavior is essential for the development of more effective and safer diagnostic tools.

The Fundamental Basis of Paramagnetism in Aqueous Gd(III) Solutions

The profound paramagnetic nature of gadolinium(III) ions stems from their unique electronic configuration. The Gd³⁺ ion possesses a half-filled 4f shell with seven unpaired electrons, each occupying a separate f-orbital.[1][2] This arrangement results in the maximum possible number of unpaired electron spins for any known element, leading to a strong magnetic moment and significant paramagnetic susceptibility.[1]

In an aqueous environment, Gd³⁺ ions do not exist in a free state but are coordinated by water molecules to form hydrated complexes.[3][4] Primarily, an equilibrium exists between the octa-aqua complex, [Gd(H₂O)₈]³⁺, and the nona-aqua complex, [Gd(H₂O)₉]³⁺, with the eight-coordinate species being the more predominant form in solution.[3][4] The geometry of the [Gd(H₂O)₈]³⁺ complex is typically a square antiprism.[3] This coordination sphere influences the relaxation of surrounding water protons, a critical mechanism for contrast enhancement in MRI.[5]

The paramagnetic behavior of these solutions is influenced by several factors, including the concentration of the Gd³⁺ ions, the temperature of the solution, and the strength of the external magnetic field. These relationships are critical for understanding and predicting the efficacy of Gd-based contrast agents.

Quantitative Magnetic Properties

The magnetic properties of aqueous GdCl₃·6H₂O solutions can be quantified through various parameters, including magnetic susceptibility, effective magnetic moment, and relaxivity. The following tables summarize key quantitative data from the literature.

Table 1: Magnetic Susceptibility and Effective Magnetic Moment of Gd(III)

| Parameter | Symbol | Typical Value | Conditions |

| Molar Magnetic Susceptibility (χ_M) | χ_M | +27,930 x 10⁻⁶ cm³/mol | Standard Conditions[1] |

| χ_M * T Product | χ_M * T | ~7.84 cm³·K·mol⁻¹ | Room Temperature[6] |

| Effective Magnetic Moment | µ_eff | ~7.87 µ_B | Calculated from Curie Constant[7] |

Table 2: Longitudinal and Transverse Relaxivity of Aqueous Gd(III) Solutions

| Parameter | Symbol | Value (mM⁻¹s⁻¹) | Magnetic Field Strength | Reference |

| Longitudinal Relaxivity | r₁ | 12 - 85 | Not Specified | [8] |

| Transverse Relaxivity | r₂ | 24 - 115 | Not Specified | [8] |

| Longitudinal Relaxivity | r₁ | 4.3 | Not Specified | [9] |

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of aqueous GdCl₃·6H₂O solutions can be achieved through several well-established experimental techniques.

Gouy Method for Magnetic Susceptibility

The Gouy method is a classical technique for measuring the magnetic susceptibility of a sample by weighing it in the presence and absence of a magnetic field.[10][11][12]

Methodology:

-

Sample Preparation: Prepare a long, cylindrical tube (Gouy tube) filled with the aqueous GdCl₃·6H₂O solution of a known concentration.

-

Apparatus Setup: Suspend the Gouy tube from a sensitive balance such that its lower end is positioned in the center of the poles of a powerful electromagnet, where the magnetic field is uniform and at its maximum, while the upper end is in a region of negligible magnetic field.[10][13]

-

Initial Measurement: Measure the apparent mass of the sample in the absence of a magnetic field (m₀).[10][14]

-

Magnetic Field Application: Apply a strong, uniform magnetic field (H) using the electromagnet.

-

Final Measurement: Measure the new apparent mass of the sample (m₁).[10]

-

Calculation: The change in mass (Δm = m₁ - m₀) is directly proportional to the magnetic susceptibility of the sample. The volume susceptibility (κ) can be calculated using the equation: F = Δm * g = (1/2) * A * κ * H² where g is the acceleration due to gravity, A is the cross-sectional area of the sample, and H is the magnetic field strength.

Evans Method for Magnetic Susceptibility (NMR Spectroscopy)

The Evans method is a widely used NMR technique for determining the magnetic susceptibility of a substance in solution.[15][16][17] It relies on measuring the chemical shift difference of a reference compound in the presence and absence of the paramagnetic species.[15]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the aqueous GdCl₃·6H₂O in a suitable solvent (e.g., D₂O) containing a small amount of an inert reference compound (e.g., tert-butanol).

-

Prepare a reference solution containing only the solvent and the reference compound.

-

-

NMR Tube Assembly: Place the reference solution in a standard NMR tube. Insert a coaxial capillary tube containing the paramagnetic sample solution into the NMR tube.[16]

-

NMR Measurement: Acquire the ¹H NMR spectrum of the sample. Two distinct signals for the reference compound will be observed: one from the bulk solution and one from the capillary insert.

-

Data Analysis: Measure the frequency difference (Δf) between the two signals of the reference compound.

-

Calculation: The mass susceptibility (χ_m) can be calculated using the formula: χ_m = (3 * Δf) / (2 * π * f * m) + χ₀ + (χ₀ * (d₀ - dₛ)) / m where f is the spectrometer frequency, m is the mass of the paramagnetic substance per cm³, χ₀ is the mass susceptibility of the solvent, d₀ is the density of the solvent, and dₛ is the density of the solution.[17] It is crucial to account for the temperature dependence of the solvent density for accurate measurements.[18][19]

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument for measuring the magnetic properties of materials.[20][21][22][23] While typically used for solid samples, it can be adapted for liquid solutions.

Methodology:

-

Sample Preparation: A small, precise volume of the aqueous GdCl₃·6H₂O solution is encapsulated in a sample holder that is diamagnetic and will not leak.

-

Measurement Procedure:

-

The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field.

-

The movement of the magnetic sample induces a current in the detection coils, which is detected by the SQUID.

-

The induced current is directly proportional to the magnetic moment of the sample.

-

-

Data Acquisition: Measurements are typically taken as a function of temperature and applied magnetic field.

-

Data Analysis: The raw data is converted to magnetic moment, and from this, the magnetic susceptibility can be calculated. Corrections for the diamagnetic contribution of the sample holder and the solvent must be applied.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the paramagnetic nature of aqueous GdCl₃·6H₂O solutions.

Caption: Workflow for determining magnetic susceptibility using the Evans method.

Caption: Key factors influencing the paramagnetism of aqueous Gd(III) solutions.

Conclusion

The paramagnetic properties of aqueous GdCl₃·6H₂O solutions are a direct consequence of the electronic structure of the Gd³⁺ ion. A comprehensive understanding of these properties, including their dependence on concentration and temperature, is crucial for the rational design and optimization of gadolinium-based contrast agents for magnetic resonance imaging. The experimental protocols outlined in this guide provide a framework for the accurate and reliable characterization of these important materials. The continued investigation into the nuanced magnetic behavior of gadolinium complexes in solution will undoubtedly pave the way for future advancements in diagnostic medicine.

References

- 1. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 4. Effect of hydration equilibria on the relaxometric properties of Gd( iii ) complexes: new insights into old systems - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03413E [pubs.rsc.org]

- 5. mriquestions.com [mriquestions.com]

- 6. A Gadolinium(III) Complex Based on Pyridoxine Molecule with Single-Ion Magnet and Magnetic Resonance Imaging Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biodistribution of GdCl3 and Gd-DTPA and their influence on proton magnetic relaxation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ionicviper.org [ionicviper.org]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 21. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Magnetometry – Neutron Scattering and Magnetism | ETH Zurich [neutron.ethz.ch]

Gadolinium(III) chloride hexahydrate coordination chemistry

An In-depth Technical Guide to the Coordination Chemistry of Gadolinium(III) Chloride Hexahydrate

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O), a critical precursor in the synthesis of advanced functional materials, most notably Magnetic Resonance Imaging (MRI) contrast agents. We will explore its fundamental structure, coordination behavior in aqueous solutions, and the synthesis and properties of its derivative complexes.

Core Concepts in Gadolinium(III) Coordination

Gadolinium(III) (Gd³⁺), a member of the lanthanide series, possesses a unique electronic configuration ([Xe] 4f⁷) with seven unpaired electrons. This configuration results in a large magnetic moment, making it highly paramagnetic and exceptionally useful for enhancing the relaxation rate of water protons in MRI.[1][2]

The Gd³⁺ ion is a hard Lewis acid, showing a preference for coordination with hard Lewis bases, particularly oxygen and nitrogen donor atoms.[3] Unlike d-block transition metals, the bonding in lanthanide complexes is predominantly electrostatic, with minimal covalent character and no ligand field stabilization effects.[3] This results in flexible coordination geometries and high, variable coordination numbers, typically ranging from 8 to 10.[3][4]

Structure of the Precursor: Gadolinium(III) Chloride Hexahydrate

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) is the most common starting material for the synthesis of gadolinium complexes.[1][5] In its solid, hydrated form, the gadolinium cation is typically coordinated by six water molecules and two chloride ions, resulting in a coordination number of 8.[1] Anhydrous GdCl₃, in contrast, adopts a hexagonal UCl₃-type structure where the metal center is 9-coordinate.[6]

When dissolved in water, GdCl₃·6H₂O dissociates to form the gadolinium aqua ion, which exists as an equilibrium between eight- and nine-coordinate species, [Gd(H₂O)₈]³⁺ and [Gd(H₂O)₉]³⁺.[3][7] The nine-coordinate, tricapped trigonal prismatic (TTP) geometry is often favored, though the eight-coordinate square antiprismatic (SAP) geometry is also a significant component of the equilibrium.[7][8] Water molecules in this first coordination sphere exchange rapidly with the bulk solvent.[3]

Synthesis of Gadolinium(III) Coordination Complexes

The primary application of GdCl₃·6H₂O in coordination chemistry is as a precursor for synthesizing highly stable chelate complexes. Free Gd³⁺ is toxic as it can compete with Ca²⁺ in biological systems.[3] Therefore, for in vivo applications like MRI, the gadolinium ion must be encapsulated by a multidentate ligand. These ligands are typically polyaminopolycarboxylates, which form highly stable complexes by displacing the coordinated water molecules.[1]

General Synthetic Workflow

The synthesis and characterization of a gadolinium complex for biomedical applications follow a logical progression. The process begins with the synthesis of the organic chelating ligand, followed by complexation with a gadolinium salt, and concludes with rigorous purification and characterization to ensure stability and efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development of gadolinium complexes. Below are methodologies for key procedures.

Synthesis of Gadopentetate Dimeglumine ([Gd(DTPA)(H₂O)]²⁻)

This protocol describes a modern, environmentally friendly sonochemical synthesis starting from gadolinium(III) oxide, which behaves similarly to gadolinium(III) chloride in the complexation step.

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

N-methylglucamine (meglumine)

-

Gadolinium(III) oxide (Gd₂O₃)

-

Deionized water

-

Ultrasonic probe

Procedure: [9]

-

Mix DTPA (0.393 g, 1.0 mmol) and N-methylglucamine (0.195 g, 1.0 mmol) in 15 mL of water in a 50-mL beaker.

-

Sonicate the reaction mixture for 2 minutes using an ultrasonic probe.

-

Add a suspension of gadolinium(III) oxide (0.181 g, 0.5 mmol) in 5 mL of water to the reaction mixture.

-

Sonicate the resulting suspension for 10 minutes.

-

Add another molar equivalent of N-methylglucamine (0.195 g, 1.0 mmol) dissolved in 10 mL of water to the mixture.

-

Continue sonication for an additional 10 minutes. During this time, add water in portions if necessary to prevent excessive evaporation.

-

The reaction mixture should become a clear solution, indicating the formation of the complex.

-

The product can be isolated by lyophilization (freeze-drying) to yield a white or yellow powder. The procedure typically results in high yields (e.g., 98%) and purity, often not requiring further purification.[9]

Determination of Thermodynamic Stability Constants

Potentiometric titration is the most common method for determining the stability constants of metal complexes.[5][10]

Equipment:

-

pH-meter with a combined glass electrode

-

Calibrated digital titrator or burette

-

Thermostated titration vessel

-

Nitrogen gas supply

-

Electrode Calibration: Calibrate the glass electrode using standard buffers (e.g., pH 4.00 and 7.00).

-

Solution Preparation: Prepare solutions of the ligand (e.g., ~0.006 M), the metal ion (e.g., ~0.003 M GdCl₃), and a standardized, carbonate-free base (e.g., 0.1 M NaOH). Maintain a constant ionic strength using an inert electrolyte like NaNO₃ or KNO₃ (e.g., 0.1 M).

-

Titration: Perform a series of titrations under a nitrogen atmosphere at a constant temperature (e.g., 25.0 °C).

-

Titrate a solution of strong acid (e.g., HNO₃) to check electrode performance.

-

Titrate a solution of the ligand plus strong acid to determine the ligand's protonation constants (pKa values).

-

Titrate a solution containing the ligand, metal ion, and strong acid. A typical metal-to-ligand ratio is 1:2.

-

-

Data Analysis: The titration curve for the metal-ligand solution will be displaced from the ligand-only curve, indicating complex formation.[8] Use a suitable computer program (e.g., SUPERQUAD) to analyze the pH vs. volume data and calculate the overall thermodynamic stability constant (log K).[10] The constant is defined by the equilibrium: Gd³⁺ + Lⁿ⁻ ⇌ [GdL]³⁻ⁿ.[10]

Measurement of T1 Relaxivity (r₁)

T1 relaxivity quantifies the efficiency of a contrast agent in shortening the T1 relaxation time of water protons.

Equipment:

-

NMR spectrometer or MRI scanner (e.g., 1.5 T, 3 T)

-

Temperature-controlled sample holder or phantom

-

Sample Preparation: Prepare a series of dilutions of the gadolinium complex in the desired medium (e.g., deionized water, human whole blood, or plasma) at various concentrations (e.g., 0.0625 to 4 mM).

-

Temperature Control: Place the samples in a phantom and maintain a physiological temperature (37 ± 0.5 °C).

-

T1 Measurement: Acquire T1 relaxation time data for each sample using an inversion recovery pulse sequence. This involves measuring the signal intensity at a series of different inversion times (TI).

-

Data Analysis:

-

For each concentration, calculate the T1 relaxation time by fitting the signal intensity vs. TI data to a single exponential recovery function.

-

Calculate the relaxation rate (R₁) as the reciprocal of the relaxation time (R₁ = 1/T₁).

-

Plot the relaxation rate (R₁) against the concentration of the gadolinium complex [Gd].

-

The T1 relaxivity (r₁) is the slope of this linear plot, typically expressed in units of s⁻¹·mM⁻¹.[6]

-

Quantitative Data and Structural Properties

The efficacy and safety of a gadolinium complex are defined by quantitative parameters, including its thermodynamic stability, kinetic inertness, relaxivity, and specific structural features like bond lengths.

Thermodynamic Stability

The thermodynamic stability constant (log KGdL) is a measure of the strength of the metal-ligand interaction at equilibrium. A higher log K value indicates a more stable complex and a lower concentration of free, toxic Gd³⁺ ions. Macrocyclic ligands like DOTA form significantly more stable complexes than their linear counterparts like DTPA.[13][14]

| Ligand | Type | log KGdL | Reference(s) |

| EDTA | Linear | 17.3 - 18.5 | [14] |

| DTPA | Linear | 22.46 | [1][6] |

| DTPA-BMA | Linear | 16.85 | [1] |

| DO3A | Macrocyclic | 21.7 | [14] |

| HP-DO3A | Macrocyclic | 23.8 | [14] |

| DOTA | Macrocyclic | 24.3 - 25.3 | [6][14] |

Table 1: Thermodynamic stability constants (log KGdL) for selected Gd(III) complexes.

Structural Data: Bond Lengths and Coordination

The coordination geometry of Gd³⁺ in its chelated complexes is typically a 9-coordinate, capped square antiprism (SAP). This involves eight donor atoms from the ligand (four nitrogen and four oxygen atoms for DOTA/DTPA) and one inner-sphere water molecule, which is crucial for relaxivity.[4]

The diagram below illustrates the coordination environment in a generic [Gd(DOTA)(H₂O)]⁻ complex.

Crystallographic studies provide precise measurements of the bond lengths within these complexes. These distances are critical for computational modeling and understanding the complex's stability and dynamics.

| Complex | Bond | Average Length (Å) | Reference(s) |

| [Gd(DTPA)(H₂O)]²⁻ | Gd–O (carboxylate) | 2.34 - 2.45 | [10] |

| Gd–O (water) | 2.49 - 2.51 | [10] | |

| Gd–N (amine) | 2.62 - 2.71 | [10] | |

| [Gd(gly)₆(H₂O)₄]³⁺ | Gd–O (carboxylate) | 2.419 | |

| Gd–O (water) | 2.506 | ||

| Gd-DOTA derivative | Gd–O (water) | ~2.5 | [11] |

| [Gd(pyr)₂(H₂O)₄]³⁺ | Gd–O (alcohol/phenolate) | 2.33 - 2.42 | [12] |

| Gd–O (water) | 2.43 - 2.51 | [12] |

Table 2: Selected Gd-Ligand bond lengths from crystallographic data. (gly = glycinate, pyr = pyridoxine)

Relaxivity (r₁)

Relaxivity is the ultimate measure of a complex's performance as a T1 contrast agent. Higher relaxivity allows for equivalent or superior image contrast at a reduced gadolinium dose. Macrocyclic agents generally exhibit high stability, while both linear and macrocyclic structures can be engineered for high relaxivity.[12]

| Agent Name (Abbreviation) | Ligand Type | r₁ at 1.5 T (s⁻¹·mM⁻¹) | r₁ at 3.0 T (s⁻¹·mM⁻¹) | Reference(s) |

| Gadoterate (Gd-DOTA) | Macrocyclic | 3.9 ± 0.2 | 3.4 ± 0.4 | [12] |

| Gadobutrol (Gd-DO3A-butrol) | Macrocyclic | 4.6 ± 0.2 | 4.5 ± 0.3 | [12] |

| Gadoteridol (Gd-HP-DO3A) | Macrocyclic | 4.4 ± 0.6 | 3.5 ± 0.6 | [12] |

| Gadopentetate (Gd-DTPA) | Linear | 4.3 ± 0.4 | 3.8 ± 0.2 | [12] |

| Gadodiamide (Gd-DTPA-BMA) | Linear | 4.5 ± 0.1 | 3.9 ± 0.2 | [12] |

| Gadobenate (Gd-BOPTA) | Linear | 6.2 ± 0.5 | 5.4 ± 0.3 | [12] |

| Gadoxetate (Gd-EOB-DTPA) | Linear | 7.2 ± 0.2 | 5.5 ± 0.3 | [12] |

Table 3: T1 Relaxivity (r₁) of commercially available Gd-based contrast agents measured in human whole blood at 37°C.

Mechanism of MRI Contrast Enhancement

Gadolinium-based contrast agents function by shortening the T1 relaxation time of nearby water protons.[2] This effect, known as relaxivity, is dominated by the interaction between the paramagnetic Gd³⁺ ion and the single, inner-sphere water molecule that occupies the ninth coordination site. The efficiency of this process is governed by the rapid exchange of this coordinated water molecule with water molecules from the bulk solvent, allowing a large number of protons to be influenced by the gadolinium center.

Conclusion

Gadolinium(III) chloride hexahydrate is a cornerstone for the development of advanced coordination complexes. Its chemistry is defined by the high, flexible coordination numbers and predominantly electrostatic bonding of the Gd³⁺ ion. For biomedical applications, particularly MRI, this precursor is used to synthesize highly stable macrocyclic and linear polyaminopolycarboxylate complexes. The ultimate success of these agents hinges on a delicate balance between thermodynamic stability to prevent toxicity, kinetic inertness to resist dissociation, and optimized structural and dynamic properties to achieve high relaxivity. A thorough understanding of the principles and experimental methodologies outlined in this guide is crucial for the rational design of next-generation gadolinium-based materials.

References

- 1. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced relaxivity of GdIII-complexes with HP-DO3A-like ligands upon the activation of the intramolecular catalysis of the prototropic exchange - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. A Gadolinium(III) Complex Based on Pyridoxine Molecule with Single-Ion Magnet and Magnetic Resonance Imaging Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Relaxivity Modulation of Gd-HPDO3A-like Complexes by Introducing Polar and Protic Peripheral Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Gadolinium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O), a key precursor in the synthesis of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI) and other advanced materials, exhibits a complex thermal decomposition profile. This technical guide provides a comprehensive overview of the thermal degradation of GdCl₃·6H₂O, detailing the multi-step process of dehydration and hydrolysis. This document summarizes the key thermal events, intermediate products, and final decomposition products, supported by quantitative data and detailed experimental protocols. A visual representation of the decomposition pathway is also provided to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Gadolinium(III) chloride hexahydrate is a widely utilized gadolinium salt in both academic research and industrial applications. Its utility as a precursor for MRI contrast agents necessitates a thorough understanding of its chemical and physical properties, including its behavior upon heating. The thermal decomposition of hydrated metal chlorides is often not a simple process of water loss. In the case of GdCl₃·6H₂O, the process is complicated by concurrent hydrolysis, which significantly influences the nature of the final products. A precise understanding and control of this thermal behavior are critical for the synthesis of pure anhydrous gadolinium chloride or other gadolinium compounds. This guide aims to provide a detailed technical overview of the thermal decomposition of GdCl₃·6H₂O.

The Thermal Decomposition Pathway

The thermal decomposition of gadolinium(III) chloride hexahydrate does not yield anhydrous gadolinium(III) chloride directly. Instead, the process is characterized by a series of dehydration and hydrolysis steps, ultimately leading to the formation of gadolinium oxychloride (GdOCl)[1]. The decomposition can be broadly categorized into three main stages:

-

Initial Dehydration: At lower temperatures, the loosely bound water molecules of crystallization are removed.

-

Intermediate Formation: As the temperature increases, further dehydration is accompanied by hydrolysis, where the water molecules react with the gadolinium chloride to form intermediate species. For lanthanide chlorides, an intermediate with the general formula of MOCl·2MCl₃ has been reported[1].

-

Final Product Formation: At higher temperatures, the intermediate compounds decompose to form the stable gadolinium oxychloride[1].

The overall simplified reaction for the formation of gadolinium oxychloride from the hexahydrate can be represented as:

GdCl₃·6H₂O(s) → GdOCl(s) + 2HCl(g) + 5H₂O(g)

Below is a visual representation of the logical progression of the thermal decomposition process.

Caption: Logical flow of the thermal decomposition of GdCl₃·6H₂O.

Quantitative Thermal Analysis Data

The following table summarizes the expected quantitative data for the thermal decomposition of GdCl₃·6H₂O based on thermogravimetric analysis (TGA). The temperature ranges and mass losses are representative of a multi-stage decomposition process involving the formation of a monohydrate and subsequent conversion to gadolinium oxychloride.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Species | Resulting Product |

| 1. Initial Dehydration | 55 - 110 | 24.2 | 5 H₂O | GdCl₃·H₂O |

| 2. Intermediate Formation | 200 - 265 | 4.8 | H₂O, HCl | GdOCl·2GdCl₃ (hypothesized) |

| 3. Final Decomposition | 360 - 425 | 9.8 | HCl, H₂O | GdOCl |

Note: The presented data is a representative summary based on the known behavior of lanthanide chloride hydrates. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

A detailed understanding of the thermal decomposition of GdCl₃·6H₂O is achieved through a combination of analytical techniques. The primary method is thermogravimetric analysis (TGA), often coupled with differential scanning calorimetry (DSC) and mass spectrometry (MS) for evolved gas analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of GdCl₃·6H₂O.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

A small, accurately weighed sample of GdCl₃·6H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

A continuous flow of an inert gas (e.g., nitrogen or argon) is maintained throughout the experiment to prevent side reactions with air.

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the different decomposition steps and their corresponding temperature ranges and mass losses.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Apparatus: A TGA instrument coupled to a mass spectrometer.

Procedure:

-

The TGA experiment is performed as described in section 4.1.

-

The gas outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line.

-

As the sample is heated and decomposes, the evolved gases are continuously introduced into the mass spectrometer.

-

The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range to detect expected species such as water (m/z = 18) and hydrogen chloride (m/z = 36, 38).

-

The intensity of the signals for these species is plotted against temperature, allowing for the correlation of gas evolution with specific mass loss events in the TGA curve.

The following diagram illustrates a typical experimental workflow for the thermal analysis of GdCl₃·6H₂O.

Caption: Experimental workflow for thermal analysis of GdCl₃·6H₂O.

Conclusion

The thermal decomposition of gadolinium(III) chloride hexahydrate is a complex process involving sequential dehydration and hydrolysis reactions. A thorough understanding of this process is essential for professionals in fields that utilize gadolinium compounds. The formation of gadolinium oxychloride as the final product under typical heating conditions in an inert atmosphere is a critical consideration for any application requiring anhydrous gadolinium chloride. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists working with this important compound. Further characterization of the intermediate species using techniques such as in-situ X-ray diffraction would provide even greater insight into the decomposition mechanism.

References

A Researcher's Guide to the Purity Analysis of Commercial Gadolinium(III) Chloride Hexahydrate (GdCl₃·6H₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) is a critical precursor in various research and development applications, most notably in the synthesis of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI), advanced materials, and as a catalyst in organic synthesis. The purity of this raw material is paramount, as trace impurities can significantly impact the efficacy, safety, and reproducibility of the final product. This technical guide provides an in-depth overview of the essential analytical techniques and methodologies for assessing the purity of commercial GdCl₃·6H₂O, ensuring its suitability for demanding research and pharmaceutical applications.

Key Purity Parameters and Analytical Methodologies

The comprehensive purity assessment of GdCl₃·6H₂O involves the quantification of elemental impurities (both other rare earth elements and various trace metals), anionic impurities, and the precise determination of its water content. The primary analytical techniques employed for these analyses are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES), Ion Chromatography (IC), and Karl Fischer Titration.

Elemental Impurities Analysis

The presence of other rare earth elements (REEs) and trace metals can interfere with the desired properties of gadolinium-based materials and may introduce toxicity. ICP-MS and ICP-OES are powerful techniques for the multi-elemental analysis of these impurities at trace and ultra-trace levels.

Typical Elemental Impurities in Commercial GdCl₃·6H₂O

Commercial grades of GdCl₃·6H₂O are available in various purities, typically ranging from 99% to 99.999%. The table below summarizes common elemental impurities and their typical maximum allowable concentrations in a high-purity (99.99%) grade product.

| Impurity Element | Typical Maximum Concentration (ppm) |

| Other Rare Earths | |

| Terbium (Tb) | < 5 |

| Europium (Eu) | < 5 |

| Samarium (Sm) | < 5 |

| Dysprosium (Dy) | < 5 |

| Yttrium (Y) | < 5 |

| Lutetium (Lu) | < 2 |

| Holmium (Ho) | < 2 |

| Erbium (Er) | < 2 |

| Thulium (Tm) | < 2 |

| Ytterbium (Yb) | < 2 |

| Neodymium (Nd) | < 2 |

| Praseodymium (Pr) | < 2 |

| Cerium (Ce) | < 2 |

| Lanthanum (La) | < 2 |

| Other Trace Metals | |

| Iron (Fe) | < 1 |

| Calcium (Ca) | < 1 |

| Magnesium (Mg) | < 1 |

| Aluminum (Al) | < 1 |

| Silicon (Si) | < 1 |

| Copper (Cu) | < 0.5 |

| Nickel (Ni) | < 0.5 |

| Lead (Pb) | < 0.5 |

| Zinc (Zn) | < 0.5 |

Experimental Protocol: Elemental Impurity Analysis by ICP-MS

This protocol outlines a general procedure for the determination of trace elemental impurities in GdCl₃·6H₂O.

1. Sample Preparation:

- Accurately weigh approximately 100 mg of the GdCl₃·6H₂O sample into a clean, acid-leached digestion vessel.

- Add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade).

- Gently heat the vessel on a hot plate in a fume hood until the sample is completely dissolved. Avoid boiling to prevent loss of volatile elements.

- After cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water (18 MΩ·cm). This results in a 1000 ppm GdCl₃·6H₂O stock solution.

- Prepare a series of working standards by further diluting the stock solution and spiking with known concentrations of the elements of interest. The final acid concentration of all solutions should be matched, typically 2% nitric acid.

2. ICP-MS Instrumentation and Parameters:

- Instrument: A quadrupole or high-resolution ICP-MS system.

- RF Power: 1550 W

- Plasma Gas Flow: 15 L/min

- Auxiliary Gas Flow: 0.8 L/min

- Nebulizer Gas Flow: 1.0 L/min

- Sample Uptake Rate: 0.4 mL/min

- Detector Mode: Pulse counting

- Integration Time: 0.1 s per point

- Replicates: 3

3. Data Analysis:

- Generate a calibration curve for each analyte using the prepared standards.

- Quantify the concentration of each impurity in the sample solution based on its corresponding calibration curve.

- Report the final impurity concentrations in ppm (μg/g) relative to the original GdCl₃·6H₂O sample weight.

Logical Workflow for Elemental Impurity Analysis

Caption: Workflow for ICP-MS analysis of elemental impurities in GdCl₃·6H₂O.

Anionic Impurities Analysis

Common anionic impurities in GdCl₃·6H₂O, such as sulfate (B86663) and phosphate, can arise from the manufacturing process and may affect the material's properties and performance in downstream applications. Ion Chromatography (IC) with conductivity detection is the preferred method for the sensitive and selective determination of these ions.

Typical Anionic Impurities in Commercial GdCl₃·6H₂O

| Anion | Typical Maximum Concentration (ppm) |

| Sulfate (SO₄²⁻) | < 50 |

| Phosphate (PO₄³⁻) | < 20 |

| Nitrate (NO₃⁻) | < 20 |

| Bromide (Br⁻) | < 10 |

Experimental Protocol: Anionic Impurity Analysis by Ion Chromatography

This protocol provides a general method for the analysis of common anionic impurities in GdCl₃·6H₂O.

1. Sample Preparation:

- Accurately weigh approximately 500 mg of the GdCl₃·6H₂O sample into a clean 50 mL volumetric flask.

- Dissolve the sample in and dilute to the mark with deionized water (18 MΩ·cm). This creates a 1% (w/v) sample solution.

- Filter the solution through a 0.45 µm ion chromatography syringe filter before injection to remove any particulates.

2. Ion Chromatography Instrumentation and Parameters:

- System: A high-performance ion chromatography system equipped with a suppressor and a conductivity detector.

- Anion-exchange Column: A suitable column for the separation of common anions (e.g., a hydroxide-selective anion-exchange column).

- Eluent: A potassium hydroxide (B78521) (KOH) or carbonate/bicarbonate eluent gradient, optimized for the separation of the target anions. A typical starting eluent could be 20 mM KOH.

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 µL

- Detector: Suppressed conductivity

3. Data Analysis:

- Prepare a multi-anion standard solution and perform serial dilutions to create a calibration curve for each target anion.

- Identify and quantify the anions in the sample chromatogram based on their retention times and the calibration curves.

- Express the final concentrations in ppm (µg/g) relative to the initial sample weight.

Logical Workflow for Anionic Impurity Analysis

Caption: Workflow for Ion Chromatography analysis of anionic impurities.

Water Content Determination

As a hexahydrate, the theoretical water content of GdCl₃·6H₂O is approximately 29.07%. However, variations in manufacturing and storage conditions can lead to deviations from this value. Karl Fischer titration is the gold standard for the accurate determination of water content in hydrated salts.

Theoretical vs. Typical Measured Water Content

| Parameter | Value |

| Theoretical Water Content | 29.07% |

| Typical Specification Range | 28.0 - 30.0% |

Experimental Protocol: Water Content Determination by Volumetric Karl Fischer Titration

This protocol describes a standard procedure for determining the water content in GdCl₃·6H₂O.

1. Instrument and Reagent Preparation:

- Use a volumetric Karl Fischer titrator with a sealed titration vessel to prevent atmospheric moisture contamination.

- The titrant is a one-component Karl Fischer reagent with a known titer (e.g., 5 mg/mL).

- The solvent is typically anhydrous methanol.

- Prior to sample analysis, perform a pre-titration of the solvent to neutralize any residual water.

2. Titer Determination:

- Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a liquid standard) to the conditioned titration vessel.

- Titrate with the Karl Fischer reagent to the electrometric endpoint.

- Calculate the exact titer of the reagent in mg of water per mL of titrant. Perform this in triplicate and use the average value.

3. Sample Analysis:

- Accurately weigh approximately 100-150 mg of the GdCl₃·6H₂O sample and quickly transfer it to the conditioned titration vessel.

- Allow the sample to dissolve completely with stirring.

- Titrate the sample solution with the standardized Karl Fischer reagent to the endpoint.

- The instrument software will typically calculate the water content as a percentage of the sample weight.

4. Calculation:

- Water (%) = [(Volume of KF reagent consumed in mL × Titer in mg/mL) / (Sample weight in mg)] × 100

Logical Workflow for Water Content Determination

Caption: Workflow for Karl Fischer titration for water content determination.

Conclusion

The rigorous purity analysis of commercial GdCl₃·6H₂O is a critical quality control step for its use in research and drug development. By employing the detailed methodologies of ICP-MS/OES, Ion Chromatography, and Karl Fischer titration, researchers can confidently assess the levels of elemental and anionic impurities, as well as the water content. Adherence to these analytical protocols ensures the procurement of high-purity GdCl₃·6H₂O, which is essential for the synthesis of reliable, safe, and effective gadolinium-based products. This guide provides a foundational framework for establishing robust quality control procedures for this important research chemical.

Methodological & Application

Application Notes and Protocols for the Preparation of MRI Contrast Agents from GdCl₃·6H₂O

For Researchers, Scientists, and Drug Development Professionals